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Executive Summary
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant

interest for its potential health benefits. This technical guide provides an in-depth overview of

the basic toxicological profile of daidzein, drawing from a comprehensive review of preclinical

studies. The available data from acute, subchronic, reproductive, and genotoxicity studies

collectively suggest a low order of toxicity for daidzein. The No-Observed-Adverse-Effect Level

(NOAEL) for acute oral toxicity is established at over 5000 mg/kg in rodents. Subchronic

studies, primarily 28-day repeated-dose oral toxicity studies in rats, have not revealed

significant toxicological concerns at doses up to 5000 mg/kg, with no major alterations in

hematological or clinical biochemistry parameters. Reproductive and developmental toxicity

studies in rats indicate no significant adverse effects on female reproductive tracts or offspring

development, even at supraphysiological concentrations. While in vitro genotoxicity studies

have yielded some positive findings, particularly for its metabolites, in vivo studies have

generally not indicated significant genotoxic potential. Long-term chronic toxicity and

carcinogenicity data for daidzein are limited; however, studies on related isoflavones and in

silico predictions suggest a low carcinogenic risk. This document summarizes key quantitative

data in tabular format, outlines detailed experimental methodologies for pivotal studies, and

provides visual representations of relevant biological pathways and experimental workflows to

facilitate a thorough understanding of daidzein's safety profile.
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Acute Toxicity
Acute oral toxicity studies on daidzein have consistently demonstrated a low level of toxicity.

The primary endpoint in these studies is the determination of the LD50 (median lethal dose)

and the No-Observed-Adverse-Effect Level (NOAEL).

Study

Type
Species

Route of

Administra

tion

Dose

Range
NOAEL

Observati

ons
Reference

Acute Oral

Toxicity

(OECD TG

423)

Mice/Rats Oral
Up to 5000

mg/kg

> 5000

mg/kg

No

mortality or

significant

signs of

toxicity

observed.

[1][2]

Experimental Protocol: Acute Oral Toxicity (Following
OECD TG 423)
The acute oral toxicity of daidzein was assessed in rodents following a protocol based on the

OECD Guideline 423.

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats or mice were

used. Animals were acclimatized to laboratory conditions for at least 5 days prior to the

study.

Housing and Feeding: Animals were housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. They had free access to standard rodent chow and

water, except for a brief fasting period before dosing.

Dose Administration: Daidzein was administered as a single oral dose via gavage. The

vehicle was typically an aqueous solution. A starting dose of 300 mg/kg was used, and

based on the outcome, subsequent animals were dosed at 2000 mg/kg and 5000 mg/kg.

Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin,

fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous
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systems, and somatomotor activity and behavior pattern), and body weight changes for at

least 14 days post-dosing.

Pathology: At the end of the observation period, all animals were subjected to gross

necropsy.

Subchronic Toxicity
Subchronic toxicity studies, primarily 28-day repeated-dose oral studies in rats, have been

conducted to evaluate the potential for cumulative toxicity of daidzein.

Study

Type
Species

Route of

Administra

tion

Dose

Levels
Duration

Key

Findings
Reference

Repeated

Dose Oral

Toxicity

(OECD TG

407)

Rats
Oral

(gavage)

300, 2000,

5000

mg/kg/day

28 days

No

significant

changes in

body

weight,

food and

water

consumptio

n,

hematolog

y, clinical

biochemistr

y, or organ

weights.

No gross

or

histopathol

ogical

abnormaliti

es.

[1][2]
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Experimental Protocol: 28-Day Repeated Dose Oral
Toxicity (Following OECD TG 407)
The 28-day repeated-dose oral toxicity study of daidzein was conducted in accordance with

OECD Guideline 407.

Test Animals: Young, healthy male and female rats were used.

Dose Groups: At least three dose groups (e.g., 300, 2000, and 5000 mg/kg/day) and a

control group were included, with an equal number of male and female animals in each

group.

Dose Administration: Daidzein was administered orally by gavage once daily for 28

consecutive days.

Observations:

Clinical Signs: Daily observations for signs of toxicity.

Body Weight and Food/Water Consumption: Recorded weekly.

Hematology: At termination, blood samples were collected for analysis of parameters

including hemoglobin, hematocrit, red blood cell count, white blood cell count and

differential, and platelet count.

Clinical Biochemistry: Serum samples were analyzed for parameters such as glucose,

urea, creatinine, total protein, albumin, globulin, alanine aminotransferase (ALT), aspartate

aminotransferase (AST), and alkaline phosphatase (ALP).

Urinalysis: Conducted at termination.

Pathology:

Gross Necropsy: All animals were subjected to a full gross necropsy.

Organ Weights: Weights of major organs were recorded.
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Histopathology: Microscopic examination of major organs and tissues from the control and

high-dose groups was performed.

Genotoxicity
The genotoxic potential of daidzein has been evaluated in a battery of in vitro and in vivo

assays, with some conflicting results. While daidzein itself has shown weak or no genotoxicity

in several assays, some of its metabolites have demonstrated genotoxic activity in vitro.
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Assay Type Test System
Concentratio

n/Dose
Result

Observation

s
Reference

Ames Test (in

vitro)

Salmonella

typhimurium
Not specified Negative

In-silico

predictions

also suggest

low

mutagenicity.

[1]

Micronucleus

Test (in vitro)

L5178Y

mouse

lymphoma

cells

Up to 100 µM
Negative for

daidzein

Metabolites

(equol, O-

desmethylan

golensin)

induced

micronuclei.

Micronucleus

Test (in vitro)
V79 cells 25-100 µM

Weakly

Positive

Shallow

increase in

micronuclei.

Induced both

CREST(+)

and

CREST(-)

micronuclei at

high

concentration

s.

Sister

Chromatid

Exchange (in

vivo)

Mouse bone

marrow cells
50 mg/kg Positive

Increased

sister

chromatid

exchanges

observed.

Experimental Protocol: In Vitro Micronucleus Assay
(L5178Y cells)

Cell Line: L5178Y mouse lymphoma cells were used.
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Culture Conditions: Cells were maintained in appropriate culture medium supplemented with

serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Treatment: Cells were exposed to various concentrations of daidzein or its metabolites for a

short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), or for a longer

period (e.g., 24 hours) without S9 mix.

Micronucleus Scoring: After treatment and a recovery period, cells were harvested and

stained with a DNA-specific dye (e.g., acridine orange or DAPI). The frequency of

micronucleated cells was determined by microscopic examination.

Experimental Protocol: Ames Test (Salmonella
typhimurium)

Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98,

TA100, TA1535, TA1537) were used.

Metabolic Activation: The test was performed with and without a mammalian metabolic

activation system (S9 fraction from induced rat liver).

Procedure: The tester strains were exposed to various concentrations of daidzein on

minimal glucose agar plates.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) was counted after a 48-72 hour incubation period. A substance is

considered mutagenic if it causes a dose-dependent increase in the number of revertant

colonies.

Reproductive and Developmental Toxicity
Studies in rats have investigated the potential for daidzein to cause reproductive and

developmental toxicity. The overall evidence suggests a low risk at dietary-relevant and even

supraphysiological exposure levels.
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Study Type Species Dose Levels
Duration of

Exposure
Key Findings Reference

Fertility and

Development

al Toxicity

Rats
250 and 1000

mg/kg feed

2 weeks prior

to breeding

until offspring

were 50 days

postpartum

No significant

effect on

fertility,

number of

offspring, or

anogenital

distance. No

pathological

changes in

the

reproductive

tracts of

female

offspring.

Experimental Protocol: Fertility and Developmental
Toxicity Study in Rats

Test Animals: Virgin female rats were used.

Dietary Administration: Diets containing daidzein at different concentrations were fed to the

rats.

Exposure Period: Exposure started before mating and continued through gestation and

lactation.

Endpoints Evaluated:

Maternal: Fertility, gestation length, body weight, food consumption.

Offspring: Litter size, sex ratio, anogenital distance, body weight, and survival.

Postnatal Development: Reproductive organ weights and histopathology of the

reproductive tracts of offspring were examined at a later age.
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Carcinogenicity
Dedicated long-term carcinogenicity bioassays for daidzein are not readily available in the

public domain. However, in silico predictions and studies on isoflavone mixtures provide some

insight into its carcinogenic potential.

Study Type Species/System
Dose/Concentr

ation
Key Findings Reference

In silico

Prediction

Computational

models
N/A

Low risk for

carcinogenicity

predicted.

Mammary

Carcinogenesis

Model

Transgenic Rats Not specified

A mixture of

daidzein and

genistein showed

a significant

reduction in

DMBA-induced

mutagenicity in

the mammary

glands.

Experimental Protocol: Carcinogenicity Bioassay
(General Protocol Following OECD TG 451)
While a specific daidzein carcinogenicity study is not available, a standard protocol would

involve:

Test Animals: Typically rats or mice of both sexes.

Dose Groups: At least three dose levels and a control group, with at least 50 animals per sex

per group.

Duration: Typically 18-24 months for mice and 24 months for rats.

Administration: Daidzein would be administered in the diet or by gavage.
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Observations: Regular clinical observations, body weight, and food consumption

measurements.

Pathology: Comprehensive gross necropsy and histopathological examination of all organs

and tissues for neoplastic lesions.

Signaling Pathways and Metabolism
Daidzein Metabolism by Gut Microbiota
Daidzein is extensively metabolized by the gut microbiota, leading to the formation of several

metabolites, with equol and O-desmethylangolensin (O-DMA) being the most significant. The

ability to produce equol varies among individuals.

Daidzein DihydrodaidzeinDaidzein Reductase

Equol

Dihydrodaidzein Reductase
Tetrahydrodaidzein Reductase

O-DesmethylangolensinC-ring cleavage

Click to download full resolution via product page

Caption: Metabolic pathway of daidzein by gut microbiota.

Daidzein Interaction with Estrogen Receptor Signaling
Daidzein and its metabolite equol are classified as phytoestrogens due to their structural

similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate

estrogenic signaling pathways.
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Caption: Simplified diagram of daidzein's interaction with the estrogen receptor signaling

pathway.

Experimental Workflow Diagrams
Workflow for a 28-Day Repeated Dose Toxicity Study
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Start: Animal Acclimatization

Daily Oral Dosing (28 Days)

Daily Clinical Observations
Weekly Body Weight & Food Intake

Termination (Day 29)

Blood Collection
(Hematology & Clinical Chemistry)

Gross Necropsy & Organ Weights

End: Data Analysis & Reporting

Histopathological Examination

Click to download full resolution via product page

Caption: General workflow for an OECD 407 28-day repeated-dose oral toxicity study.

Conclusion
Based on the available toxicological data, daidzein exhibits a favorable safety profile in

preclinical studies. Acute and subchronic toxicity studies in rodents have established high

NOAELs, indicating a low potential for toxicity upon short-term and repeated exposure. While

some in vitro studies suggest a genotoxic potential for daidzein's metabolites, in vivo data do

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1669772?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669772?utm_src=pdf-body
https://www.benchchem.com/product/b1669772?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


not consistently support this finding. Reproductive and developmental toxicity appears to be

low. The lack of comprehensive long-term chronic toxicity and carcinogenicity data is a notable

gap in the current understanding of daidzein's safety profile. Further research in these areas

would be beneficial for a more complete risk assessment, particularly for long-term human

consumption at high doses. The provided experimental protocols and pathway diagrams offer a

foundational resource for researchers and professionals in the field of drug development and

safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1669772?utm_src=pdf-body
https://www.benchchem.com/product/b1669772?utm_src=pdf-custom-synthesis
https://policycommons.net/artifacts/4079189/oecdocde-451/4886497/
https://www.researchgate.net/figure/Proposed-pathway-for-the-reductive-metabolism-of-daidzein-by-intestinal-bacteria_fig2_8149863
https://www.benchchem.com/product/b1669772#daidzein-basic-toxicological-profile
https://www.benchchem.com/product/b1669772#daidzein-basic-toxicological-profile
https://www.benchchem.com/product/b1669772#daidzein-basic-toxicological-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669772?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

